molecular formula C11H14FNO B11766291 {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol

{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol

Cat. No.: B11766291
M. Wt: 195.23 g/mol
InChI Key: HBQXOKPKLPUKSE-UHFFFAOYSA-N
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Description

{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol (CID 71757211) is an azetidine-derived compound featuring a four-membered azetidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.23 g/mol (calculated from ). The compound’s SMILES string (CC1(CN(C1)C2=CC=C(C=C2)F)CO) and InChIKey (DMHBZKHOJFIBCO-UHFFFAOYSA-N) confirm its stereochemistry and functional group arrangement. While its specific biological activity remains uncharacterized in the provided evidence, structurally related compounds exhibit diverse pharmacological properties, including antimalarial, cholesterol-lowering, and psychoactive effects .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]azetidin-3-yl]methanol

InChI

InChI=1S/C11H14FNO/c12-11-3-1-9(2-4-11)5-13-6-10(7-13)8-14/h1-4,10,14H,5-8H2

InChI Key

HBQXOKPKLPUKSE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol typically involves the reaction of 4-fluorobenzyl bromide with azetidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Table 1: Comparison of Related Azetidine Compounds

Compound NameStructureUnique Features
1-(4-Fluorobenzyl)azetidineAzetidine ring + 4-fluorobenzylLacks hydroxymethyl group
1-(4-Chlorobenzyl)azetidineAzetidine ring + 4-chlorobenzylChlorine instead of fluorine
1-(Phenyl)azetidineAzetidine ring + phenylNo halogen substitution

Potential Therapeutic Roles

Research indicates that {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol may serve as a modulator of various biological pathways. Specifically, azetidine derivatives have shown promise as potential drugs targeting receptors involved in metabolic processes or neurological functions.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, leading to modulation of their activities. Detailed interaction studies often involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to target receptors.
  • Enzyme Activity Modulation: Assessing the impact on enzyme function in vitro.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Case Studies

  • Modulation of CCR6 Receptors : A recent patent describes the use of azetidin-3-ylmethanol derivatives, including {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol, as modulators for CCR6 receptors. This receptor is implicated in various inflammatory diseases, suggesting potential applications in treating conditions like asthma and multiple sclerosis .
  • Antimicrobial Activity : Similar compounds have been screened for antimicrobial properties against various bacterial strains. Studies indicate that modifications in the azetidine structure can enhance antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents .
  • Neuropharmacological Studies : Research has focused on the neuropharmacological effects of azetidine derivatives, highlighting their potential in treating neurological disorders by modulating neurotransmitter systems .

Mechanism of Action

The mechanism of action of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol Azetidine C₁₁H₁₄FNO 195.23 4-Fluorobenzyl, hydroxymethyl Undocumented
Ezetimibe Azetidin-2-one C₂₄H₂₁F₂NO₃ 409.43 4-Fluorophenyl, hydroxypropyl, lactam Cholesterol absorption inhibitor
[1-(4-Methylbenzyl)piperidin-3-yl]methanol Piperidine C₁₄H₂₁NO 219.32 4-Methylbenzyl, hydroxymethyl Undocumented
Bis(4-fluorophenyl)methanol Benzyl alcohol C₁₃H₁₀F₂O 220.22 Bis(4-fluorophenyl), hydroxymethyl Flunarizine metabolite

Table 2: Pharmacological Trends

Structural Feature Example Compound Observed Activity Reference
Azetidine + fluorophenyl Ezetimibe Cholesterol inhibition
Azetidin-2-one + sulfonyl Compound 44 Enzyme inhibition
Piperidine + fluorophenyl Flunarizine metabolites CNS modulation, glucuronidation
Fluorophenyl + hydroxymethyl Target compound Undocumented

Biological Activity

The compound {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol is a member of the azetidine family, characterized by its four-membered nitrogen-containing ring structure. Its unique molecular configuration, featuring a fluorinated phenyl group and a hydroxymethyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The structural formula of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol can be represented as follows:

C12H14FNO\text{C}_{12}\text{H}_{14}\text{F}\text{N}\text{O}

Key Features:

  • Azetidine Ring : A four-membered ring that contributes to the compound's unique pharmacological properties.
  • Fluorinated Phenyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Hydroxymethyl Group : Potentially modulates biological activity through hydrogen bonding and steric effects.

Research indicates that compounds with azetidine structures often act as modulators of various biological pathways. The specific interactions of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol with biological targets are crucial for understanding its therapeutic potential. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, leading to modulation of their activities .

Pharmacological Studies

  • Inhibitory Activity : Studies have shown that derivatives of azetidine, including those similar to {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol , exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. For instance, a related compound demonstrated good inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
  • Antioxidant Properties : The antioxidant activity of azetidine derivatives has been evaluated using various assays, including the Ferric Ions Reducing Antioxidant Power (FRAP) method. Results indicated that certain derivatives possess significant electron-donating capabilities, which can scavenge free radicals effectively .
  • Receptor Interactions : The fluorinated phenyl group in the compound may enhance binding affinity to specific receptors involved in metabolic and neurological functions. This is supported by findings that show modifications in the azetidine ring can significantly impact affinity and selectivity towards specific biological targets .

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant potential of related compounds found that certain azetidine derivatives exhibited significant activity at noradrenaline transporters (NET) and serotonin receptors (5HT1A). This suggests that similar mechanisms may be applicable to {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol , warranting further investigation into its antidepressant properties .

Case Study 2: In Vivo Pharmacological Evaluation

In vivo studies have shown that compounds with azetidine structures can influence behavior in animal models, suggesting potential anxiolytic effects. These findings highlight the need for comprehensive pharmacological evaluations of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol to determine its efficacy in similar contexts .

Data Table: Biological Activities of Azetidine Derivatives

Compound NameActivity TypeObserved EffectReference
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanolAChE InhibitionSignificant inhibitory activity
Related Azetidine DerivativeAntioxidant ActivityEffective scavenging of free radicals
Fluorinated Azetidine AnalogReceptor BindingHigh affinity for NET and 5HT1A

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